Oxo Sotalol-d6 Hydrochloride is a deuterated derivative of Sotalol, which is a well-established beta-adrenergic receptor antagonist and class III antiarrhythmic agent. The compound is primarily used in scientific research, particularly in pharmacology and biochemistry, where its isotopic labeling aids in the quantification and study of drug interactions and mechanisms.
The compound is synthesized from Sotalol through deuteration processes, which involve the incorporation of deuterium atoms into the molecular structure. This process enhances the stability and analytical properties of the compound, making it valuable for research applications.
Oxo Sotalol-d6 Hydrochloride falls under the category of stable isotope-labeled compounds. It is classified as a pharmaceutical intermediate due to its role in the preparation of labeled Sotalol and its applications in various biochemical studies.
The synthesis of Oxo Sotalol-d6 Hydrochloride typically involves several key steps:
Oxo Sotalol-d6 Hydrochloride has the following molecular formula:
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H/i1D3,2D3;
This structure indicates the presence of multiple functional groups that contribute to its pharmacological activity.
Oxo Sotalol-d6 Hydrochloride can participate in several chemical reactions:
Oxo Sotalol-d6 Hydrochloride functions primarily by blocking beta-adrenergic receptors and inhibiting potassium channels. This dual action leads to:
The deuterated form provides improved stability and allows for accurate quantification in various experimental setups.
Relevant analytical data support these properties, making Oxo Sotalol-d6 Hydrochloride suitable for rigorous scientific applications .
Oxo Sotalol-d6 Hydrochloride has several significant applications:
This compound’s unique properties make it a valuable tool for researchers aiming to understand drug mechanisms and develop new therapeutic agents.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2